molecular formula C5H8ClF2NO2 B6220673 rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride, trans CAS No. 2759482-07-8

rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride, trans

Cat. No. B6220673
CAS RN: 2759482-07-8
M. Wt: 187.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride, trans is a useful research compound. Its molecular formula is C5H8ClF2NO2 and its molecular weight is 187.6. The purity is usually 95.
BenchChem offers high-quality rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride, trans suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride, trans including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride, trans involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,2-difluorocyclopropane-1-carboxylic acid", "N,N-dimethylformamide", "Sodium hydride", "Methyl iodide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Conversion of 2,2-difluorocyclopropane-1-carboxylic acid to its corresponding acid chloride using thionyl chloride in the presence of pyridine.", "Step 2: Reaction of the acid chloride with N,N-dimethylformamide to form the corresponding N,N-dimethylamide.", "Step 3: Deprotonation of the N,N-dimethylamide using sodium hydride in the presence of methyl iodide to form the corresponding N,N-dimethylaminoalkyl intermediate.", "Step 4: Hydrolysis of the N,N-dimethylaminoalkyl intermediate using hydrochloric acid to form the corresponding carboxylic acid.", "Step 5: Conversion of the carboxylic acid to its corresponding acid chloride using thionyl chloride in the presence of pyridine.", "Step 6: Reaction of the acid chloride with sodium hydroxide to form the corresponding sodium salt.", "Step 7: Acidification of the sodium salt using hydrochloric acid to form the target compound rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride, trans.", "Step 8: Recrystallization of the target compound from a mixture of ethanol and water to obtain pure product." ] }

CAS RN

2759482-07-8

Molecular Formula

C5H8ClF2NO2

Molecular Weight

187.6

Purity

95

Origin of Product

United States

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